molecular formula C58H36O16 B8144863 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No. B8144863
M. Wt: 988.9 g/mol
InChI Key: NEIPNCJVXBDVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C58H36O16 and its molecular weight is 988.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Sensing and Photocatalysis : Tetrasubstituted tetraphenylethenes, a category to which this compound belongs, have potential applications in chemical sensing, catalysis, and photocatalysis (Schreivogel et al., 2006).

  • Lighting Phosphor and Chemical Sensors : One derivative exhibits high internal quantum yield and selective luminescence signal change towards different solvents, making it useful as a lighting phosphor and a chemical sensor (Wang et al., 2016).

  • Lipophilic Side Chains for Tetraphenylethenes : Tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes with certain chain lengths are promising candidates for novel tetraphenylethenes with lipophilic side chains (Schultz et al., 2001).

  • Single-Molecule Conductance Measurements : 1,1,2,2-tetrakis(4-aminophenyl)ethene can bind to gold electrodes, facilitating single-molecule conductance measurements (Rivero et al., 2020).

  • Polymetallic Coordination Chemistry and Catalysis : Tetrakis(2-hydroxyphenyl)ethene and its derivatives are structurally preorganized tetradentate ligands for polymetallic coordination chemistry and catalysis (Verkerk et al., 2002).

  • Luminescent Devices and Chemosensors : The ETTC-DOAB complex derived from this compound shows enhanced solid-state emission, liquid crystallinity, and superior sensing performance for Cu2+ detection, making it suitable for luminescent devices and chemosensors (Lu et al., 2017).

  • Cu2+ Sensors : Certain calcium-based coordination polymers synthesized from this compound exhibit high sensitivity and fast response as Cu2+ sensors (Wu et al., 2020).

  • Sensing Volatile Organic Compounds : A porous metal-organic framework made with this compound exhibits strong fluorescence and is capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).

  • Solid-State Photoluminescence Research : Tetra(4,5,9,10-tetrahydropyren-2-yl)ethene, a related compound, shows a high fluorescence quantum yield, making it a promising material for solid-state photoluminescence research (Zhang et al., 2015).

  • Gas Separation and Luminescence Sensing of Metal Ions : Tetraphenylethene-based metal-organic frameworks like UTSA-86 exhibit properties like selective gas uptake and luminescence sensing of metal ions (Yang et al., 2016).

properties

IUPAC Name

5-[4-[1,2,2-tris[4-(3,5-dicarboxyphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H36O16/c59-51(60)41-17-37(18-42(25-41)52(61)62)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-19-43(53(63)64)26-44(20-38)54(65)66)50(35-13-5-31(6-14-35)39-21-45(55(67)68)27-46(22-39)56(69)70)36-15-7-32(8-16-36)40-23-47(57(71)72)28-48(24-40)58(73)74/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIPNCJVXBDVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H36O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 6
Reactant of Route 6
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

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